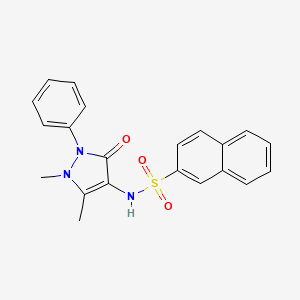![molecular formula C8H7BrN2O B3123151 (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 30489-47-5](/img/structure/B3123151.png)
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 3rd position
Mechanism of Action
Target of Action
It’s known that similar compounds, such as imidazo[1,2-a]pyridines, have been used as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
It’s known that aberrant expression of the phosphatidylinositol 3-kinase (pi3k) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
It’s known that it inhibited rab11a prenylation at a concentration of 25 μm .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and subsequent bromination without the need for a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: (6-Bromoimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: (6-Hydroxyimidazo[1,2-a]pyridin-3-yl)methanol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry, particularly as scaffolds for the development of pharmaceuticals. They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl groups.
(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: A similar compound with a chlorine atom instead of bromine.
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A derivative with a methyl group at the 6th position.
Uniqueness: (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction to yield various derivatives .
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGJIBYPNOLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)
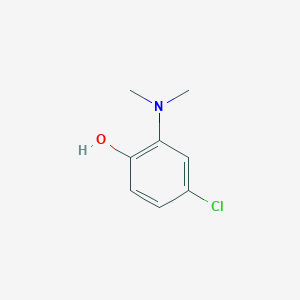
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
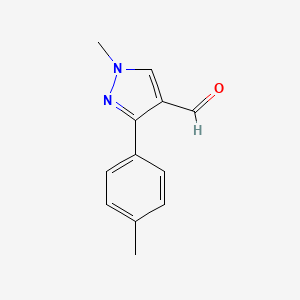

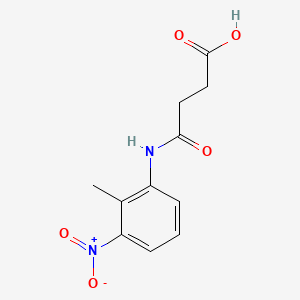
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
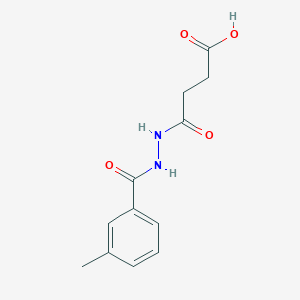
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)
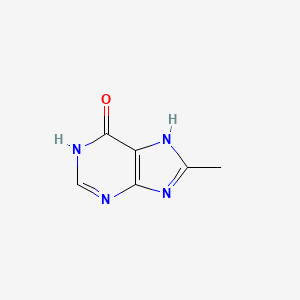
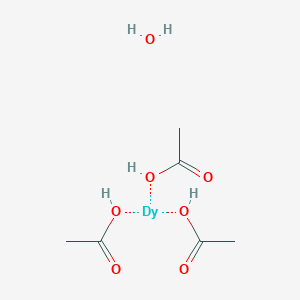
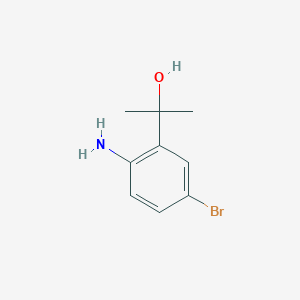
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
